molecular formula C24H40O6 B12682426 Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) CAS No. 84309-54-6

Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate)

Cat. No.: B12682426
CAS No.: 84309-54-6
M. Wt: 424.6 g/mol
InChI Key: UUVSUFIFJFBJJG-KSIWKAJXSA-N
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Description

Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate): is a chemical compound derived from sorbitan and linolenic acid. It is commonly used as an emulsifier in various industrial applications, including food, cosmetics, and pharmaceuticals. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in formulations requiring consistent texture and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) typically involves the esterification of sorbitan with linolenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating sorbitan and linolenic acid in the presence of a catalyst, such as sodium hydroxide, at temperatures ranging from 200 to 210°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified through filtration and vacuum drying .

Industrial Production Methods: In industrial settings, the production of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) follows a similar process but on a larger scale. The raw materials are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistent quality. The final product is then subjected to additional purification steps, such as decolorization using activated carbon, to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used as a surfactant and emulsifier in various reactions and formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used in the preparation of liposomes and other delivery systems for drugs and genetic material. Its emulsifying properties make it suitable for creating stable formulations for biological assays .

Medicine: In the medical field, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used in the formulation of topical creams, ointments, and lotions. It helps in improving the texture and stability of these products, ensuring consistent delivery of active ingredients .

Industry: Industrially, this compound is used in the production of cosmetics, food products, and pharmaceuticals. It acts as an emulsifier, stabilizer, and thickening agent in various formulations .

Mechanism of Action

The mechanism of action of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) primarily involves its ability to reduce surface tension between different phases in an emulsion. This property allows it to stabilize emulsions by preventing the separation of oil and water phases. The compound interacts with both hydrophilic and hydrophobic molecules, forming a stable interface that maintains the consistency of the emulsion .

Comparison with Similar Compounds

  • Sorbitan monooleate
  • Sorbitan monostearate
  • Sorbitan tristearate

Comparison: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is unique due to its polyunsaturated fatty acid chain, which provides distinct emulsifying properties compared to other sorbitan esters. While Sorbitan monooleate and Sorbitan monostearate are also effective emulsifiers, they do not offer the same level of stability in formulations containing polyunsaturated oils. Sorbitan tristearate, on the other hand, is more suitable for solid and semi-solid formulations .

Properties

CAS No.

84309-54-6

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C24H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h3-4,6-7,9-10,20-21,23-26,28H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/t20-,21+,23+,24?/m0/s1

InChI Key

UUVSUFIFJFBJJG-KSIWKAJXSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Origin of Product

United States

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